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Compound of Interest

4-[(Ethylamino)sulfonyl]benzoic
Compound Name: o
aci

Cat. No. B083595

This guide provides a comprehensive overview of the spectroscopic data for 4-
[(Ethylamino)sulfonyl]benzoic acid, tailored for researchers, scientists, and professionals in
drug development. The document details predicted and expected data for Nuclear Magnetic
Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside
detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative data for 4-
[(Ethylamino)sulfonyl]benzoic acid based on its chemical structure and spectroscopic
principles observed in analogous compounds.

Table 1: Predicted *H and **C NMR Chemical Shifts
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Predicted & oo ) )
1H NMR Multiplicity Integration Assignment
(ppm)
Carboxylic Acid >12 Singlet (broad) 1H -COOH
. Ar-H ortho to -
Aromatic 8.1-8.3 Doublet 2H
COOH
) Ar-H ortho to -
Aromatic 79-8.1 Doublet 2H
SO2-
N-H 5.0-6.0 Triplet 1H -NH-
Methylene 3.0-3.2 Quartet 2H -CHaz-
Methyl 1.1-1.3 Triplet 3H -CHs
13C NMR Predicted & (ppm) Assignment
Carbonyl 165-175 -COOH
Aromatic 140 - 150 Ar-C quaternary (-SOz2-)
Aromatic 130 - 140 Ar-C quaternary (-COOH)
Aromatic 125 -130 Ar-CH
Aromatic 115 - 125 Ar-CH
Methylene 35-45 -CHz-
Methyl 10-20 -CHs

Table 2: Expected Infrared (IR) Absorption Bands
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_ Expected . I
Functional Group Intensity Vibration
Wavenumber (cm~?)

O-H (Carboxylic Acid) 3300 - 2500 Broad, Strong Stretching

N-H 3350 - 3250 Medium Stretching

C-H (Aromatic) 3100 - 3000 Medium Stretching

C-H (Aliphatic) 3000 - 2850 Medium Stretching

C=0 (Carboxylic Acid) 1710 - 1680 Strong Stretching

C=C (Aromatic) 1600 - 1450 Medium to Weak Stretching

S=0 (Sulfonamide) 1350 - 1300 and 1170 Strong Asymmetric and

- 1150 Symmetric Stretching

C-N 1350 - 1250 Medium Stretching

C-O 1320 - 1210 Strong Stretching

O-H (Carboxylic Acid) 960 - 900 Broad, Medium Bending

Table 3: Predicted Mass Spectrometry (MS) Data
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Parameter Predicted Value Notes
Molecular Formula CoH11NO4S
Molecular Weight 229.25 g/mol
Molecular ion peak in Electron
(M)+e m/z 229 o
lonization (EI-MS).
Protonated molecule in
[M+H]*+ m/z 230 Electrospray lonization (ESI-
MS).
Deprotonated molecule in ESI-
[M-H]~ m/z 228
MS.
Predicted from loss of -CHs, -
) C2Hs, -SO2NHC2Hs, -COOH,
Major Fragments (EI) m/z 214, 186, 151, 123,91, 77

and cleavage of the aromatic

ring.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Procedure:

o Sample Preparation: Dissolve 5-10 mg of 4-[(Ethylamino)sulfonyl]benzoic acid in
approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-ds or CDCI5).
Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).[1][2]

o Data Acquisition:

o Acquire a *H NMR spectrum to identify proton environments.
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o Acquire a 13C NMR spectrum to identify carbon environments.

o If necessary, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to
establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to
determine direct C-H connections.

o Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform. Phase and baseline correct the resulting spectra. Integrate the signals in the *H
NMR spectrum to determine proton ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Instrumentation: An FT-IR spectrometer.

Procedure:

o Sample Preparation (KBr Pellet Method):

o Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium
bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder
is obtained.[3]

o Place the mixture in a pellet die and apply pressure to form a transparent or translucent
pellet.[3]

o Sample Preparation (Attenuated Total Reflectance - ATR):
o Place a small amount of the solid sample directly onto the ATR crystal.

o Apply pressure using the instrument's clamp to ensure good contact between the sample
and the crystal.[3]

o Data Acquisition: Place the prepared sample in the spectrometer's sample compartment and
acquire the spectrum, typically in the range of 4000-400 cm~*. A background spectrum of the
empty sample holder (or pure KBr pellet) should be recorded and subtracted from the
sample spectrum.[4]
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Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, with an Electron lonization (EI) or
Electrospray lonization (ESI) source.

Procedure (Electron lonization - El):

Sample Introduction: Introduce a small amount of the sample into the ion source, where it is
vaporized.

 lonization: Bombard the gaseous molecules with a high-energy electron beam (typically 70
eV), causing ionization and fragmentation.[5][6]

e Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or
time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection: Detect the separated ions to generate the mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound like 4-[(Ethylamino)sulfonyl]benzoic acid.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://bitesizebio.com/82650/ionization-methods-mass-spec/
https://www.creative-proteomics.com/support/electron-ionization.htm
https://www.benchchem.com/product/b083595?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b083595?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Sample Preparation

4-[(Ethylamino)sulfonyl]benzoic acid

Spectroscopic Analysis

Chemical Shifts,
Coupling Constants,
Integration

Vibrational Frequencies

NMR (Slﬁeclzstgscopy FT-IR Spectroscopy P> Mass Spectrometry
Data Interpretation
! v

(Functional Groups)

Molecular Weight,
Fragmentation Pattern

Structure Elucidation

Final Structure Confirmation

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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